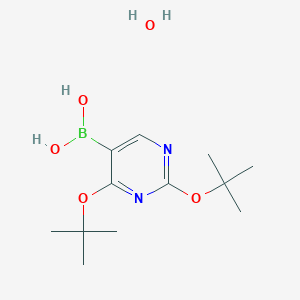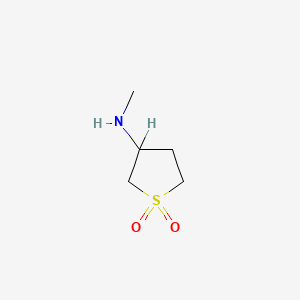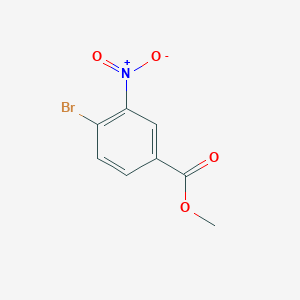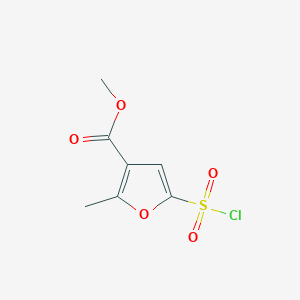
2,5-dichloropentan-1-amine Hydrochloride
Overview
Description
2,5-Dichloropentan-1-amine hydrochloride (CAS# 62922-45-6) is a research chemical . It has a molecular weight of 192.51 and a molecular formula of C5H12Cl3N .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentane chain with two chlorine atoms and an amine group . The canonical SMILES representation is C(CC(CN)Cl)CCl.Cl .Physical And Chemical Properties Analysis
This compound is a white to brown solid . It has a boiling point of 213.8 ℃ at 760 mmHg .Scientific Research Applications
1. Application in Polymer Chemistry
The use of 2,5-dichloropentan-1-amine hydrochloride in polymer chemistry is notable, particularly in the synthesis of polymeric materials. A study by Ji, Sakellariou, and Mays (2007) explored the use of similar compounds in the preparation of well-defined aliphatic primary amine α-end-functionalized polystyrene and poly(methyl methacrylate), demonstrating its utility in the creation of specialized polymer structures (Ji, Sakellariou, & Mays, 2007).
2. Role in Asymmetric Synthesis
In the field of asymmetric synthesis, this compound has been used as a ligand for the development of novel chiral complexes. For instance, a study by Yap et al. (2014) described the synthesis of a novel amine ligand from 1-(2,5-dichlorophenyl)ethanone, which was then used to create racemic dimeric palladacycles. These complexes were employed in asymmetric reactions, showcasing the compound's potential in stereoselective synthesis (Yap et al., 2014).
3. Advancements in Organic Synthesis
The compound has been involved in advancements in organic synthesis methods. In a study by Ji, Li, and Bunnelle (2003), a palladium-Xantphos complex was used for the amination of polyhalopyridines, indicating the compound's role in facilitating complex organic reactions (Ji, Li, & Bunnelle, 2003).
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloropentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c6-3-1-2-5(7)4-8;/h5H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGSLQBVSZNJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CN)Cl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62922-45-6 | |
| Record name | 1-Pentanamine, 2,5-dichloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62922-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-dichloropentyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)



![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)







